molecular formula C16H16ClNOS B6579739 N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide CAS No. 1049526-56-8

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

Cat. No. B6579739
CAS RN: 1049526-56-8
M. Wt: 305.8 g/mol
InChI Key: HDIONHJZXHOTOA-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide, also known as CPTC, is an organic compound that is widely used in scientific research due to its unique properties. It has been used in various applications, including synthesis, drug development, and biochemical studies. CPTC has a wide variety of effects on biological systems, and understanding its mechanism of action is important for further research.

Scientific Research Applications

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used in a variety of scientific research applications, including drug development, biochemical studies, and materials science. In drug development, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of compounds, such as anti-cancer drugs, anti-inflammatory drugs, and anti-fungal drugs. In biochemical studies, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to study the effects of various compounds on biological systems. In materials science, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has been used to synthesize a variety of polymers and other materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is not fully understood, but it is believed to act by binding to specific proteins in the body. It is believed to interact with receptors on the cell surface, which then activate intracellular signaling pathways. These pathways then lead to changes in gene expression and cellular metabolism.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has a wide variety of effects on biological systems. It has been found to have anti-inflammatory, anti-cancer, anti-fungal, and anti-viral effects. It has also been found to have effects on the immune system, cardiovascular system, and nervous system.

Advantages and Limitations for Lab Experiments

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of applications. It also has a wide variety of effects on biological systems, which makes it useful for studying the effects of various compounds. However, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments.

Future Directions

There are a number of potential future directions for research on N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide. It could be used to develop new drugs or materials, or it could be used to study the effects of various compounds on biological systems. It could also be used to study the mechanism of action of drugs, or to develop new methods for synthesizing compounds. Additionally, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide could be used to study the effects of environmental pollutants on biological systems.

Synthesis Methods

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide can be synthesized through a variety of methods, including the Friedel-Crafts alkylation reaction, the Stille reaction, and the Ullmann reaction. In the Friedel-Crafts alkylation reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with 2-chlorobenzaldehyde in the presence of a Lewis acid catalyst. In the Stille reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with a stannyl chloride and a palladium catalyst. In the Ullmann reaction, N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide is synthesized by reacting a thiophene derivative with an aryl halide in the presence of a copper catalyst.

properties

IUPAC Name

N-(2-chlorophenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNOS/c17-12-6-1-2-7-13(12)18-15(19)16(9-3-4-10-16)14-8-5-11-20-14/h1-2,5-8,11H,3-4,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIONHJZXHOTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-1-(thiophen-2-yl)cyclopentane-1-carboxamide

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